![molecular formula C23H20N4O6S B2446736 2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1112026-64-8](/img/structure/B2446736.png)
2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
The compound “2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, which can improve its drug-like properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group, the thiomorpholin-4-ylsulfonyl group, and the 3-(trifluoromethyl)phenyl group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzamide group might undergo hydrolysis, and the trifluoromethyl group might participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group can increase lipophilicity, which can affect the compound’s solubility and permeability .Scientific Research Applications
Muscle Relaxant Papaverin Intermediate
The compound serves as an intermediate in the synthesis of the muscle relaxant papaverin. Papaverin (also known as papaverine) is a vasodilator used to treat conditions like vasospasm, angina, and erectile dysfunction. By participating in the synthesis of papaverin, this compound plays a crucial role in pharmaceutical research and drug development .
Synthesis of (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
Researchers have utilized this compound in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. This compound likely has applications in organic chemistry, drug discovery, or material science. Further studies may explore its biological activity and potential therapeutic properties .
Preparation of Modified Diterpene (±) Nimbidiol
The compound has been employed in the preparation of modified diterpene (±) nimbidiol. Diterpenes are natural products with diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. Investigating the role of this compound in diterpene synthesis could lead to novel bioactive molecules .
Other Potential Applications
While the above applications are well-documented, additional research may uncover novel uses for this compound. Scientists could explore its interactions with specific enzymes, receptors, or cellular pathways. Its structural features suggest potential bioactivity, making it an intriguing target for further investigation.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-4-7-27-22(28)15-9-18-19(32-12-31-18)10-16(15)24-23(27)34-11-20-25-21(26-33-20)14-6-5-13(29-2)8-17(14)30-3/h4-6,8-10H,1,7,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQLBHJBEDFFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
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